molecular formula C14H10ClN3O2S B5574034 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B5574034
M. Wt: 319.8 g/mol
InChI Key: SYUJGOWWFRBILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C14H10ClN3O2S and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is 319.0182254 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Studies have demonstrated the synthesis of structurally complex compounds through reactions involving chlorophenyl and furyl-triazolyl groups, highlighting their utility in creating novel molecules with potential biological activities. For instance, the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles showcases the compound's role in producing materials with detailed crystal structures suitable for further pharmacological evaluation (Kariuki et al., 2021).

Biological Activities

  • The structural elements within the compound, specifically the chlorophenyl and furyl-triazolyl moieties, are critical in the synthesis of compounds with significant biological activities. For example, triazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating the potential use of such compounds in developing new therapeutics (Ceylan et al., 2021).

Corrosion Inhibition

  • Compounds featuring chlorophenyl and triazole groups have been investigated for their application as corrosion inhibitors in various media, showcasing the practical applications of these molecules in industrial settings. The study on the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion highlights the significance of such compounds in extending the life of metal infrastructure (Li et al., 2007).

Synthesis of Agrochemicals

  • Research into compounds containing chlorophenyl and furyl-triazolyl groups extends to the synthesis of potential agrochemicals. An example is the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. This demonstrates the application of such compounds in enhancing agricultural productivity through the development of new fungicides (Ji et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUJGOWWFRBILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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